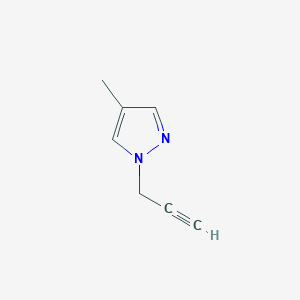

4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-methyl-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-4-9-6-7(2)5-8-9/h1,5-6H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUYZMLNAOVXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole (MPT) is the key enzyme ammonia monooxygenase . This enzyme plays a crucial role in the microbial nitrification process, which transforms ammonia to nitrate.

Mode of Action

Unlike commercial reversible inhibitors, MPT acts as a mechanistic, irreversible inhibitor of ammonia monooxygenase. This means that once MPT binds to the enzyme, it permanently deactivates it, preventing the enzyme from catalyzing the conversion of ammonia to nitrate.

Biochemical Pathways

The inhibition of ammonia monooxygenase by MPT affects the nitrification pathway . This pathway is responsible for the conversion of ammonia to nitrate, a process carried out by ammonia-oxidizing bacteria and archaea. By inhibiting this pathway, MPT effectively retains ammonium and suppresses the production of nitrate and nitrous oxide.

Result of Action

The result of MPT’s action is the effective retention of ammonium and the suppression of nitrate and nitrous oxide production . This outcome is observed over 21 days in several agricultural soils with pH values ranging from 4.7 to 7.5. Real-time quantitative polymerase chain reaction (qPCR) analysis revealed an enhanced inhibitory effect of MPT on both ammonia-oxidizing bacteria and archaea.

Action Environment

The action, efficacy, and stability of MPT are influenced by environmental factors such as the pH of the soil . MPT has been shown to exhibit superior nitrification inhibitory properties in agricultural soils with pH values ranging from 4.7 to 7.5. This suggests that MPT can be effective in a variety of agricultural settings, making it a promising candidate for broad application.

Biological Activity

4-Methyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods, often involving the reaction of 3-methyl-1H-pyrazole with propargyl bromide or related alkynes. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluation.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related pyrazole compounds showed inhibition rates ranging from 58.95% to 87.35% against inflammation markers, surpassing the reference drug phenylbutazone in some cases . The introduction of various substituents at the 4-position of the pyrazole ring was found to enhance anti-inflammatory activity significantly.

| Compound | Inhibition Rate (%) | Reference Drug Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Phenylbutazone | 57.41 | - |

Analgesic Activity

In addition to anti-inflammatory effects, pyrazole derivatives have shown analgesic properties. Some compounds in the pyrazole class have demonstrated effective pain relief with minimal side effects, indicating their potential as safer alternatives to traditional analgesics .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have reported that specific pyrazole derivatives exhibit potent activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL . This suggests potential applications in treating infections where antibiotic resistance is a concern.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases. For example, certain pyrazole derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease therapy . Selectivity towards MAO-B over MAO-A has been noted, indicating a promising profile for neurological applications.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of pyrazole derivatives. For example:

- Substituents at the 4-position : The introduction of electron-withdrawing groups enhances anti-inflammatory activity.

- Alkyl vs. aryl substitutions : Compounds with aryl groups at specific positions often exhibit improved potency against both inflammatory and microbial targets .

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives:

- Anti-inflammatory Study : A compound similar to this compound was tested in a carrageenan-induced rat paw edema model, showing significant reduction in swelling compared to controls .

- Antimicrobial Evaluation : A series of thiazol/thiophene-bearing pyrazoles were synthesized and tested, with some derivatives showing MIC values indicating strong antimicrobial potential against resistant strains .

Scientific Research Applications

Pharmaceutical Applications

Neuroprotective Properties:

4-Methyl-1-(prop-2-yn-1-yl)-1H-pyrazole derivatives have been investigated for their neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. These compounds exhibit monoamine oxidase inhibitory properties, which are crucial for neuroprotection and the prevention of neuronal apoptosis.

Antimicrobial Activity:

Recent studies have highlighted the antibacterial and antifungal activities of pyrazole derivatives synthesized via multicomponent reactions (MCRs). These derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . For instance, compounds derived from this compound have demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.

Agricultural Applications

Nitrification Inhibition:

One of the notable applications of this compound is as a nitrification inhibitor in agricultural practices. It acts as an irreversible inhibitor of ammonia monooxygenase, which plays a critical role in the nitrification process. By inhibiting this enzyme, the compound helps retain ammonium in the soil while suppressing nitrate and nitrous oxide production . This property is essential for improving nitrogen use efficiency in crops and reducing greenhouse gas emissions associated with agricultural practices.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Functional Group Effects

Pyrazole derivatives exhibit diverse properties depending on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

- Propargyl vs. Propargyloxy: The substitution of a methyl group with a propargyloxy group (as in 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazole) introduces an ether linkage, which may enhance solubility or hydrogen-bonding capacity compared to the parent compound .

- Halogen Substitution: 4-Iodo-1-(prop-2-yn-1-yl)-1H-pyrazole demonstrates the utility of halogen atoms in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the methyl-substituted analog .

- Antioxidant Activity: While the target compound lacks reported bioactivity, structurally complex pyrazoles like 3-(2-bromophenyl)-4-(4,5-diphenylimidazol-2-yl)-1-(p-tolyl)-1H-pyrazole exhibit potent antioxidant properties (IC₅₀ = 10.2 μM), suggesting that electronic and steric effects from substituents critically influence activity .

Q & A

Q. What standard synthetic routes are used to prepare 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole?

The synthesis typically involves N-alkylation of 4-methyl-1H-pyrazole with propargyl bromide. A common method employs a base like K₂CO₃ in DMF at 80°C for 12 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane, 1:4). Recrystallization from ethanol improves purity . Alternative routes include cyclocondensation of β-ketoesters with propargyl hydrazines, though regioselectivity must be monitored .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How is the compound purified after synthesis?

Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product. Recrystallization from ethanol or methanol yields high-purity crystals, as confirmed by melting point analysis and HPLC (>95% purity) .

Q. What are common side reactions during synthesis?

Over-alkylation (bis-propargyl derivatives) and alkyne dimerization (via Glaser coupling) are observed. These are mitigated by using stoichiometric propargyl halide, inert atmospheres (N₂/Ar), and low temperatures .

Advanced Research Questions

Q. How does the propargyl group influence regioselectivity in pyrazole functionalization?

The electron-withdrawing nature of the propargyl group directs electrophilic substitution to the C4 position of the pyrazole ring. Computational studies (DFT/B3LYP) show enhanced electron density at C4 due to conjugation with the alkyne . Experimental X-ray data reveal dihedral angles (~16–50°) between substituents, impacting reactivity .

Q. What strategies optimize regioselective N-alkylation over O-alkylation?

Strong bases (e.g., NaH in THF) favor deprotonation at the more acidic N1 position. Solvent polarity (DMF vs. THF) and steric hindrance from the methyl group further direct alkylation to N1 .

Q. How does the compound’s thermal stability compare to non-alkynyl pyrazoles?

Thermogravimetric analysis (TGA) shows a lower decomposition onset (~180°C vs. 220°C for methyl-only analogs) due to alkyne reactivity. Stability improves under inert atmospheres, with delayed degradation observed in nitrogen .

Q. What computational methods model substituent effects on electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts frontier molecular orbitals and electrostatic potential surfaces. These models correlate with experimental UV-Vis and cyclic voltammetry data, highlighting the propargyl group’s electron-withdrawing effects .

Q. How does the compound interact with transition metals in coordination chemistry?

The propargyl group’s π-system enables coordination to metals like Cu(I) or Pd(II), forming complexes with modified ligand denticity. Single-crystal XRD reveals bond elongation in metal-alkyne adducts compared to non-alkynyl analogs .

Q. What challenges arise in scaling up synthesis for bulk studies?

Exothermic alkynylation steps require controlled reagent addition and cooling. Catalyst optimization (e.g., CuI for click reactions) improves yield scalability. Process analytical technology (PAT) monitors reaction progression in real time .

Data Contradiction Analysis

Q. How do conflicting reports on reaction yields inform optimization?

Discrepancies in yields (45–75%) arise from varying base strengths (K₂CO₃ vs. NaH) and solvent systems. Systematic Design of Experiments (DoE) identifies optimal conditions: K₂CO₃ in DMF at 80°C maximizes yield while minimizing byproducts .

Q. Why do crystallographic studies show divergent dihedral angles for substituents?

X-ray data from analogs indicate dihedral angles (16–51°) depend on steric bulk and intermolecular forces (e.g., O–H∙∙∙N hydrogen bonding). Molecular dynamics simulations suggest solvent polarity during crystallization affects packing .

Methodological Recommendations

- Synthetic Protocols : Prioritize inert conditions and stoichiometric control to suppress side reactions .

- Characterization : Combine XRD for structural validation with DFT for electronic profiling .

- Stability Studies : Conduct TGA under inert and oxidative atmospheres to assess decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.